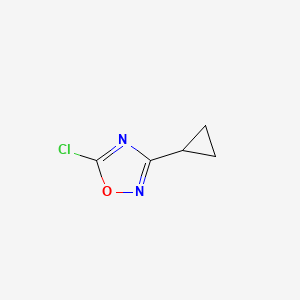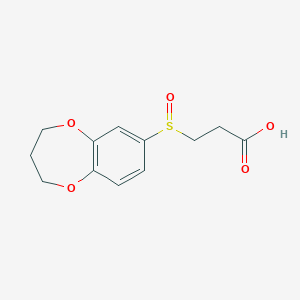![molecular formula C40H36N2 B1422727 3,3'-Bis[di(p-tolyl)amino]biphenyl CAS No. 161485-60-5](/img/structure/B1422727.png)
3,3'-Bis[di(p-tolyl)amino]biphenyl
Descripción general
Descripción
3,3’-Bis[di(p-tolyl)amino]biphenyl: is an organic compound with the molecular formula C40H36N2 . It is known for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and hole transport materials (HTMs). The compound is characterized by its biphenyl core, which is substituted with two di(p-tolyl)amino groups at the 3 and 3’ positions.
Mecanismo De Acción
Mode of Action
It is known to be used in organic light-emitting diodes (oleds) as a hole-transport material . In this context, it facilitates the movement of positive charges (holes) within the device.
Result of Action
The primary known result of 3,3’-Bis[di(p-tolyl)amino]biphenyl’s action is its contribution to the function of OLEDs . It helps facilitate the movement of positive charges, which is crucial for the light-emitting properties of these devices.
Action Environment
The efficacy and stability of 3,3’-Bis[di(p-tolyl)amino]biphenyl can be influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device can impact its performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis[di(p-tolyl)amino]biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst and a boronic acid reagent.
Introduction of Di(p-tolyl)amino Groups: The di(p-tolyl)amino groups are introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl core with di(p-tolyl)amine in the presence of a suitable base and solvent.
Industrial Production Methods: Industrial production of 3,3’-Bis[di(p-tolyl)amino]biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3’-Bis[di(p-tolyl)amino]biphenyl can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted biphenyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives of 3,3’-Bis[di(p-tolyl)amino]biphenyl.
Reduction: Various substituted biphenyl amine derivatives.
Substitution: Functionalized biphenyl compounds with different substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used as a hole transport material in OLEDs and other organic electronic devices due to its excellent charge transport properties.
Photovoltaics: Employed in organic photovoltaic cells to enhance charge mobility and efficiency.
Biology and Medicine:
Biosensors: Utilized in the development of biosensors for detecting various biological molecules due to its electrochemical properties.
Industry:
Display Technology: Integral component in the manufacturing of high-performance OLED displays used in smartphones, televisions, and other electronic devices.
Lighting: Applied in the production of energy-efficient lighting solutions, including OLED lighting panels.
Comparación Con Compuestos Similares
4,4’-Bis[di(p-tolyl)amino]biphenyl: Similar structure but with di(p-tolyl)amino groups at the 4 and 4’ positions.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material with a different substitution pattern on the biphenyl core.
Uniqueness: 3,3’-Bis[di(p-tolyl)amino]biphenyl is unique due to its specific substitution pattern, which provides optimal charge transport properties and stability. This makes it particularly effective in OLED applications compared to other similar compounds.
Propiedades
IUPAC Name |
3-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(36-21-13-30(2)14-22-36)39-9-5-7-33(27-39)34-8-6-10-40(28-34)42(37-23-15-31(3)16-24-37)38-25-17-32(4)18-26-38/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVPITVHLAHPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC(=CC=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


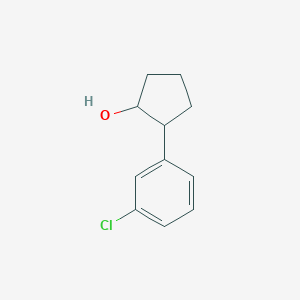
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)
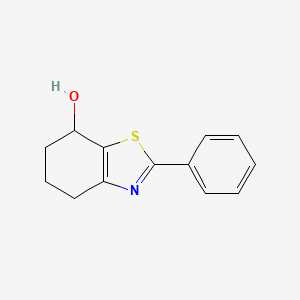

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
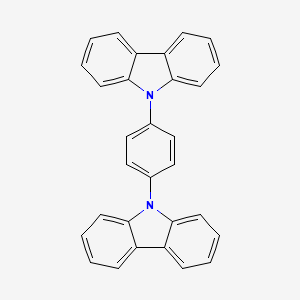
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)
